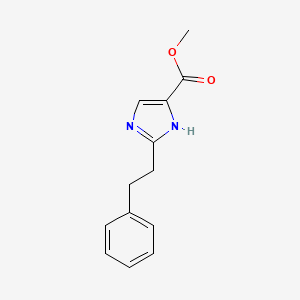

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate

Description

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate (CAS: 300680-10-8) is a substituted imidazole derivative characterized by a phenethyl group at the 2-position and a methyl ester at the 4-position of the imidazole ring. This compound is also known by multiple synonyms, including SCHEMBL949159, MFCD17951754, and Methyl 2-phenethyl-1H-imidazole-4-carboxylate .

Imidazole derivatives are widely studied for their roles in drug discovery, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . This discontinuation may reflect shifts in research focus toward structurally related analogs with enhanced pharmacological profiles.

Properties

IUPAC Name |

methyl 2-(2-phenylethyl)-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11-9-14-12(15-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKTZGUYDUVLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the imidazole is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the imidazole ring or the ester group, resulting in the formation of alcohols or amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

Reduction: Formation of imidazole-4-carbinol or phenylethylamine derivatives.

Substitution: Formation of various substituted phenylethyl-imidazole derivatives.

Scientific Research Applications

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Studies: Researchers use this compound to investigate the biological activity of imidazole derivatives, including their interactions with enzymes and receptors.

Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural and functional differences between Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate and related compounds:

Pharmacological and Physicochemical Comparisons

- Lipophilicity and Bioavailability :

The phenethyl group in the target compound increases lipophilicity compared to the fluorophenyl-hydroxyethyl analog, which may affect membrane permeability. The fluorine atom in the latter could enhance metabolic stability and target binding . - Ionic vs. Neutral Structures :

The ionic liquid derivative (1-Ethyl-3-methyl-1H-imidazol-3-ium tosylate) exhibits high solubility in polar solvents, making it suitable for green chemistry applications, unlike the neutral methyl ester derivative . - Functional Group Impact :

The propargyl ester in Propargyl 1H-imidazole-1-carboxylate introduces alkyne reactivity, enabling click chemistry applications, whereas the methyl ester in the target compound is more hydrolytically stable .

Research Trends and Discontinuation Insights

The discontinuation of this compound may reflect a shift toward fluorinated or hydroxylated analogs (e.g., ’s compound) with tailored pharmacokinetic properties. For example, fluorinated imidazoles are increasingly prioritized in CNS drug development due to improved blood-brain barrier penetration .

Key Research Findings and Implications

- Imidazole derivatives remain a cornerstone in drug discovery, with modifications at the 2- and 4-positions critically influencing bioactivity .

- The target compound’s discontinuation highlights the need for continuous optimization of substituents to meet evolving pharmacological demands.

- Fluorinated analogs (e.g., ) and ionic liquids (e.g., ) represent promising directions for future research.

Biological Activity

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound primarily involves its interactions with various molecular targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding, while the phenylethyl group enhances binding affinity to these targets. This dual interaction can modulate the activity of target molecules, leading to diverse biological effects such as anti-inflammatory, antimicrobial, and anticancer properties.

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Organic Synthesis : Acts as an intermediate in creating more complex organic molecules.

- Biological Studies : Investigated for its interactions with enzymes and receptors, contributing to the understanding of imidazole derivatives' biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study reported that derivatives of this compound inhibited cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. These findings suggest potential applications in developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated that it effectively inhibited the growth of several bacterial strains. The structure-activity relationship (SAR) studies revealed that modifications to the phenylethyl group could enhance antimicrobial potency, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition Studies

Inhibitory studies against specific enzymes have shown that this compound can act as a competitive inhibitor. For example, it was found to inhibit pyroglutamyl-peptidase II (PPII) with a Ki value of approximately 8 µM. This inhibition could have implications for therapeutic strategies targeting metabolic disorders where PPII plays a critical role .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution to introduce the 2-phenylethyl group to the imidazole ring. For example, reacting a preformed imidazole-4-carboxylate precursor with 2-phenylethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Intermediates are characterized via H/C NMR to confirm substitution patterns, IR spectroscopy to track functional groups (e.g., ester C=O stretch at ~1700 cm), and mass spectrometry for molecular ion verification. X-ray crystallography can resolve ambiguities in regiochemistry .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.4 ppm for phenyl), imidazole protons (δ 6.8–7.1 ppm), and methyl ester protons (δ 3.7–3.9 ppm). C NMR confirms the ester carbonyl (δ ~165 ppm) and quaternary carbons .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) determines bond lengths, angles, and spatial arrangement. For example, the dihedral angle between the imidazole ring and phenyl group can influence biological activity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z calculated for CHNO).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps. For esterification, anhydrous methanol minimizes hydrolysis .

- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) or phase-transfer agents improve efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data. For example, if NMR suggests a methyl ester but IR lacks a carbonyl signal, consider sample degradation or incorrect assignment .

- Computational Modeling : Density Functional Theory (DFT) calculates expected NMR shifts or optimizes molecular geometry to match crystallographic data .

- SHELX Refinement : Adjust occupancy or thermal parameters in X-ray datasets to resolve disorder in the phenylethyl group .

Q. How can researchers design experiments to study the compound’s biological activity and mechanism of action?

- Methodological Answer :

- Enzyme Assays : Screen for inhibition of target enzymes (e.g., cytochrome P450) using fluorogenic substrates. IC values are determined via dose-response curves .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the phenylethyl group) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using multivariate regression .

Q. What methodologies assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acidic/basic buffers). Monitor degradation via TLC or LC-MS .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify stability using validated HPLC methods .

- Solid-State Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions affecting shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.